![molecular formula C15H11ClN4S2 B14467265 N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea CAS No. 71591-45-2](/img/structure/B14467265.png)
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorobenzoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine. Finally, the thiadiazole derivative is reacted with phenyl isothiocyanate to produce the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogen-sulfur bond in the thiadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed:
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows potential anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of agrochemicals and pesticides due to its biological activity.
Mecanismo De Acción
The mechanism of action of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea involves its interaction with cellular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways, leading to the death of microbial or cancer cells. The thiadiazole ring plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl derivatives
- N-Substituted derivatives of 1,3,4-thiadiazole
- Thiazole derivatives
Comparison: N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea is unique due to the presence of both the thiadiazole and phenylthiourea moieties. This combination enhances its biological activity compared to other similar compounds. The 2-chlorophenyl group contributes to its increased lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
71591-45-2 |
|---|---|
Fórmula molecular |
C15H11ClN4S2 |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C15H11ClN4S2/c16-12-9-5-4-8-11(12)13-19-20-15(22-13)18-14(21)17-10-6-2-1-3-7-10/h1-9H,(H2,17,18,20,21) |
Clave InChI |
UGGUDMHEYDHUIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


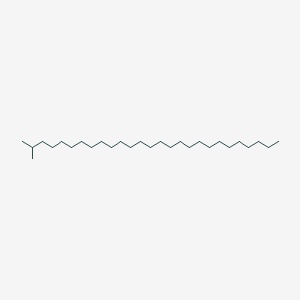
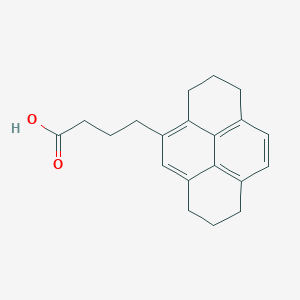


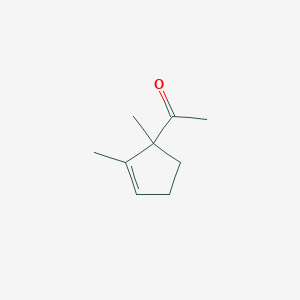
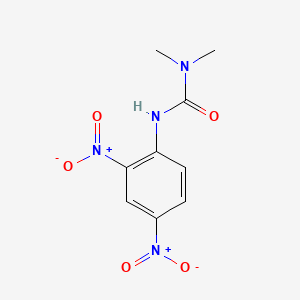

selanium bromide](/img/structure/B14467233.png)


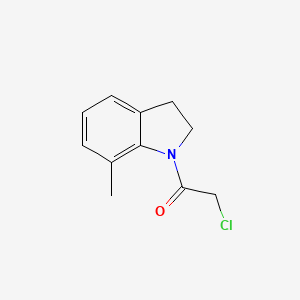
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
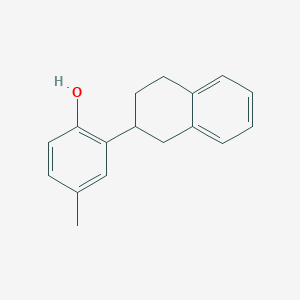
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
